1-Chloro-3-methoxy-2-nitrobenzene
Overview
Description
1-Chloro-3-methoxy-2-nitrobenzene is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research. It is an aromatic compound that contains a chloro, a methoxy, and a nitro group attached to a benzene ring. The presence of these substituents suggests that it would exhibit interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of chloro-nitrobenzene derivatives can be complex due to the presence of multiple reactive groups. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, with a high yield of 91.8% under optimized conditions . This suggests that similar conditions could potentially be used for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, with the methoxy group likely directing the nitration to the meta position.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-3-methoxy-2-nitrobenzene has been determined using X-ray analysis. For example, the structure of 3-chloro-ONN-4′-methylazoxybenzene was determined in this manner . This technique could be used to determine the precise molecular geometry of 1-Chloro-3-methoxy-2-nitrobenzene, which would be crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of chloro-nitrobenzene derivatives is quite varied. For example, 3-chloro-NNO-4′-methylazoxybenzene was treated with CrO3 in acetic acid to yield a product in good yield . In another study, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in DMF was explored, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . These studies indicate that 1-Chloro-3-methoxy-2-nitrobenzene could also undergo interesting transformations under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their substituents. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked together via hydrogen bonds into a two-dimensional sheet . This suggests that 1-Chloro-3-methoxy-2-nitrobenzene could also form specific intermolecular interactions due to its functional groups, which would affect its melting point, solubility, and other physical properties.
Scientific Research Applications
Thermophysical Property Analysis
- Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated recommendations for various properties of this compound .
- Methods and Procedures: The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density are studied under various conditions .
- Results and Outcomes: The data points obtained from these studies are used to understand the behavior of the compound under different conditions, which can be crucial in various industrial and scientific applications .
Synthesis of Heterocycles and Industrial Chemicals
- Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene is an important building block for the synthesis of diverse heterocycles and a number of industrial chemicals .
- Methods and Procedures: The compound is used as an intermediate in various synthesis processes. For example, the isomeric 2-chloro-6-nitrotoluene is a common intermediate in the synthesis of industrial chloronitrotoluenes .
- Results and Outcomes: The use of this compound in synthesis leads to the production of a wide range of chemicals, contributing to various industries .
Synthesis of 1-Hydroxybenzotriazole Derivatives
- Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Results and Outcomes: The synthesis of 1-hydroxybenzotriazole derivatives can be crucial in various chemical reactions, serving as a useful tool in organic chemistry .
Nomenclature Studies
- Application Summary: This compound is used in the study of IUPAC nomenclature for substituted benzene derivatives .
- Methods and Procedures: The numbering of the compound is studied according to the lowest locant rule .
- Results and Outcomes: The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .
Preparation of Nitro Compounds
- Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene can be used in the preparation of nitro compounds .
- Methods and Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Results and Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Synthesis of Diverse Compounds
- Application Summary: This compound is particularly useful because both of its reactive sites can be utilized to create further compounds that are mutually ortho .
- Methods and Procedures: Its derivative 2-chloroaniline is a precursor to 3,3’-dichlorobenzidine, which is a precursor to many dyes and pesticides .
- Results and Outcomes: The use of this compound in synthesis leads to the production of a wide range of chemicals, contributing to various industries .
Nomenclature Studies
- Application Summary: This compound is used in the study of IUPAC nomenclature for substituted benzene derivatives .
- Methods and Procedures: The numbering of the compound is studied according to the lowest locant rule .
- Results and Outcomes: The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .
Preparation of Nitro Compounds
- Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene can be used in the preparation of nitro compounds .
- Methods and Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Results and Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Synthesis of Diverse Compounds
- Application Summary: This compound is particularly useful because both of its reactive sites can be utilized to create further compounds that are mutually ortho .
- Methods and Procedures: Its derivative 2-chloroaniline is a precursor to 3,3’-dichlorobenzidine, which is a precursor to many dyes and pesticides .
- Results and Outcomes: The use of this compound in synthesis leads to the production of a wide range of chemicals, contributing to various industries .
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFFRYBIFYDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283073 | |
Record name | 1-chloro-3-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methoxy-2-nitrobenzene | |
CAS RN |
5472-99-1 | |
Record name | 5472-99-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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